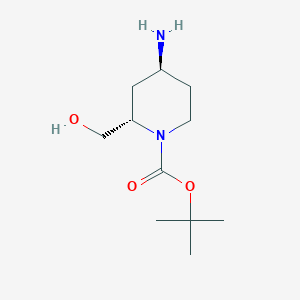

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

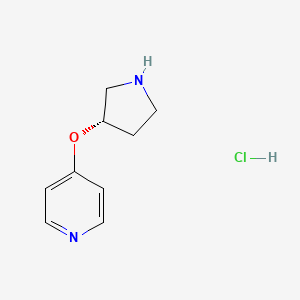

“tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO4 . It has a molecular weight of 231.29 .

Molecular Structure Analysis

The molecular structure of “tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylate group attached to the tert-butyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate” are not fully described in the available resources .Scientific Research Applications

Medicinal Chemistry

The tert-butyl group’s unique reactivity makes it a valuable moiety in medicinal chemistry. It is often used in the design of drug candidates due to its ability to improve metabolic stability and enhance binding affinity through hydrophobic interactions . This compound, with its tert-butyl group, could be utilized to create more stable and potent pharmaceuticals.

Protein Synthesis Probes

Fluorinated amino acids, such as those derived from tert-butyl (2S,4S)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate, can be used as sensitive probes in 19F NMR . They allow for the specific, quantitative detection of proteins in complex media, which is crucial for observing protein synthesis and folding in living cells .

Peptide Design

The compound’s structure allows for its incorporation into peptides, influencing their conformation and stability. This can be particularly useful in the design of peptides with specific secondary structures for research or therapeutic purposes .

Bioconjugation

The tert-butyl group can be used in bioconjugation strategies. It can serve as a protective group that can be removed under mild conditions, allowing for the selective modification of biomolecules .

Biocatalysis

In biocatalytic processes, the tert-butyl group’s reactivity can be exploited to create novel enzymatic pathways or to modify existing ones. This can lead to the development of new biocatalysts with improved efficiency or specificity .

Material Science

The tert-butyl group can impart certain physical properties to materials, such as increased rigidity or altered solubility. This compound could be used in the synthesis of polymers or other materials with desired characteristics .

Fluorine Chemistry

The compound’s potential for fluorination makes it a candidate for use in fluorine chemistry applications, such as the development of organofluorine compounds with unique properties for industrial or research use .

Chemical Biology

In chemical biology, the tert-butyl group can be used to modulate the activity of biomolecules or to create small molecule tools for probing biological systems. This compound could be involved in the synthesis of such tools .

Safety And Hazards

properties

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASPQYKCAGLHMM-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S,4S)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2563963.png)

![1-[7-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]-4-ethylpiperazine](/img/structure/B2563965.png)

![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2563971.png)

![N-cyclooctyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2563973.png)

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563979.png)

![2,2-Dimethyl-3-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B2563981.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2563984.png)